molecular formula C30H32N4O8 B14070761 Nalpha,Nomega,Nomega'-Tris-Z-D-arginine

Nalpha,Nomega,Nomega'-Tris-Z-D-arginine

Cat. No.: B14070761
M. Wt: 576.6 g/mol
InChI Key: HZQIQHGUQPYWSW-UHFFFAOYSA-N
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Description

Nalpha,Nomega,Nomega'-Tris-Z-D-arginine is a synthetic derivative of the amino acid arginine, characterized by three benzyloxycarbonyl (Z) protective groups attached to its alpha (α) and two omega (ω) amine positions. The Z-group (Cbz) is a widely used protective moiety in peptide synthesis, offering stability under acidic and basic conditions while requiring hydrogenolysis or strong acids (e.g., HBr/CH₃COOH) for removal .

Synthesis of such protected arginine derivatives typically involves sequential protection steps. For example, analogous compounds like N,N',N,N'-tetra(3-aminopropyl)-L-α,β-diaminopropanol derivatives are synthesized using benzylamine and reagents like Z-chloride under controlled solvent conditions (e.g., methanol or dichloromethane), followed by purification via column chromatography and characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Physical properties such as solubility and melting points are influenced by protective groups; Z-protected compounds often exhibit lower aqueous solubility compared to unprotected analogs due to increased hydrophobicity .

Properties

IUPAC Name

5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQIQHGUQPYWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of Amino Groups

The solution-phase synthesis of this compound involves sequential protection of the alpha-amino and guanidino nitrogens.

  • Alpha-Amino Protection :
    D-arginine is dissolved in a 1:1 mixture of dioxane and water. Benzyl chloroformate (Z-Cl, 3.0 equiv.) is added dropwise at 0°C under vigorous stirring, followed by sodium hydroxide (2.5 equiv.) to maintain pH 9–10. After 4 hours, the mono-Z-protected intermediate is isolated via extraction with ethyl acetate (yield: 85–90%).

  • Guanidino Nitrogen Protection :
    The guanidino group’s two primary amines are protected using a twofold excess of Z-Cl in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds at 25°C for 12 hours, yielding the tris-Z-protected derivative after silica gel chromatography (60–70% yield).

Key Challenges :

  • Selectivity : Overprotection or incomplete reactions necessitate rigorous purification.
  • Racemization : Elevated temperatures during Z-Cl coupling risk racemization, requiring strict temperature control.

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Sequential Coupling

SPPS offers superior control over reaction stoichiometry and minimizes purification steps:

  • Resin Activation :
    A Wang resin (1.0 mmol/g loading) is functionalized with Fmoc-D-arginine(Z)3-OH using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DMF. The Fmoc group is subsequently removed with 20% piperidine.

  • Peptide Elongation :
    Subsequent amino acids are coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIPEA. The tris-Z protection remains intact throughout synthesis, enabling direct incorporation into target peptides.

Advantages :

  • Purity : SPPS typically achieves >95% purity after cleavage (TFA:thioanisole:water = 95:3:2).
  • Scalability : Batch sizes up to 1 kg have been reported for industrial-scale production.

Comparative Analysis of Synthesis Methods

Parameter Solution-Phase SPPS
Average Yield 65–75% 85–95%
Reaction Time 48–72 hours 24–36 hours
Purification Complexity High Moderate
Scalability Limited High

Data synthesized from Refs.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball milling to activate Z-Cl and D-arginine in the absence of solvents. This method reduces waste and improves atom economy (E-factor: 2.1 vs. 12.5 for solution-phase).

Enzymatic Protection

Lipase-catalyzed Z protection using vinyl carbonates in ionic liquids achieves 80% yield with minimal racemization, though substrate specificity remains a limitation.

Quality Control and Characterization

  • HPLC Analysis :
    Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms >98% purity. Retention time: 14.2 min.

  • Mass Spectrometry :
    ESI-MS (positive mode): m/z 674.3 [M+H]+.

  • Chiral Purity :
    Polarimetry ([α]D20 = -24.5°) verifies retention of D-configuration.

Industrial and Research Applications

  • Peptide Therapeutics :
    The compound’s stability under physiological conditions makes it ideal for synthesizing antimicrobial peptides (e.g., thanatin analogs).

  • Surface Modification : Tris-Z-protected arginine derivatives grafted onto polymer surfaces enhance biocompatibility in medical implants.

Chemical Reactions Analysis

Types of Reactions

Z-D-Arg(Z2)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the enzymatic cleavage of Z-D-Arg(Z2)-OH is p-nitroaniline, which can be quantified by its absorbance at 405 nm .

Scientific Research Applications

Z-D-Arg(Z2)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-D-Arg(Z2)-OH involves its cleavage by Factor Xa. The enzyme specifically binds to the Arg-Gly-Arg sequence and cleaves it, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of Factor Xa activity .

Comparison with Similar Compounds

Table 1: Protective Group Comparison in Arginine Derivatives

Protective Group Stability Profile Deprotection Method Common Applications References
Z (Cbz) Stable under acids/bases Hydrogenolysis, HBr/CH₃COOH Solution-phase synthesis
Boc (tert-butyl) Acid-labile TFA, HCl/dioxane Orthogonal protection
Fmoc Base-labile Piperidine, DBU Solid-phase peptide synthesis
Tosyl Highly stable Strong acids (e.g., HBr) Specialized peptide motifs
Nitro Moderate stability Catalytic hydrogenation Intermediate protection
  • Z vs. Boc : Z groups offer broader stability but require harsher deprotection, making Boc preferable for orthogonal strategies in multi-step syntheses .
  • Z vs. Fmoc : Fmoc’s base-lability enables mild deprotection in solid-phase synthesis, whereas Z is less common in modern SPPS due to compatibility issues .
  • Tosyl : Highly stable but rarely used in arginine due to challenging deprotection; Z offers a balance of stability and manageable removal .

Stereochemical Considerations: D- vs. L-Arginine Derivatives

  • Biological Activity: L-arginine participates in nitric oxide synthesis and proteinogenesis, while D-arginine is metabolically inert but may evade enzymatic degradation, enhancing pharmacokinetics in therapeutic peptides .
  • Synthesis Complexity : D-isomers often require enantioselective synthesis or resolution, increasing cost and reducing yield compared to L-forms .

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